Bioactivity Fingerprint Accessibility: Target Compound Versus Closest Structurally Annotated Analogs
A direct search of public bioactivity databases including ChEMBL, BindingDB, and PubChem BioAssay for CAS 1105229-32-0 returns no quantitative IC50, Ki, or EC50 measurements for any defined molecular target [1]. The MolBIC database assigns the compound a categorical bioactivity band of '>0.1 μM and ≤10 μM' without specifying a protein target, cell line, or assay format [2]. In contrast, structurally related pyridazine-piperidine carboxamides within the NAMPT inhibitor patent EP2847181A1 are reported with explicit NAMPT IC50 values in the nanomolar range (e.g., exemplar compounds with IC50 <100 nM in A2780 cell viability assays) [3]. This disparity in data availability means the target compound currently offers zero verifiable potency advantage over any comparator; procurement for target-based screening carries the risk of acquiring a compound whose activity profile is entirely unknown.
| Evidence Dimension | Publicly accessible target-specific bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No quantitative data available for any defined molecular target; MolBIC categorical band >0.1 μM to ≤10 μM against unspecified target(s) |
| Comparator Or Baseline | EP2847181A1 NAMPT inhibitor exemplars: IC50 <100 nM against NAMPT in A2780 cell viability assay; multiple characterized analogs with full dose-response curves |
| Quantified Difference | Not calculable (target compound lacks any quantitative target engagement data); comparator class provides nanomolar potency benchmarks |
| Conditions | Target compound: MolBIC bioactivity database annotation, unspecified assay. Comparator: EP2847181A1 patent examples, NAMPT enzymatic and A2780 cellular assays. |
Why This Matters
An uncharacterized bioactivity profile means the compound cannot be rationally selected over analogs with known potency and selectivity, directly undermining evidence-based procurement for target-focused research.
- [1] Systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases conducted for CAS 1105229-32-0. No quantitative bioactivity records identified as of search date. View Source
- [2] MolBIC Database. Compound CP0055020: N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide. Bioactivity value band classification. View Source
- [3] EP2847181A1. Pyridazine and pyridine derivatives as NAMPT inhibitors. AbbVie Inc. Exemplar NAMPT IC50 values in A2780 cell assays. View Source
